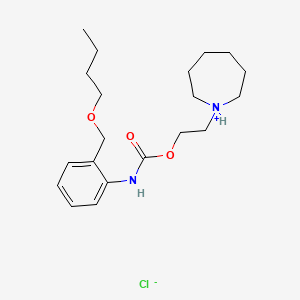
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a butoxymethyl carbanilate moiety, making it a unique structure for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride typically involves multiple steps, starting with the preparation of the hexahydro-1H-azepin-1-yl group. This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions. The ethyl linker is then introduced via alkylation reactions, followed by the attachment of the butoxymethyl carbanilate moiety through esterification or carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the initial preparation of the hexahydro-1H-azepin-1-yl group. Continuous flow reactors can be used for subsequent alkylation and esterification steps to ensure high yield and purity. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like hydroxide ions can replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated compounds
Substitution: Formation of hydroxylated derivatives
Wissenschaftliche Forschungsanwendungen
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride involves its interaction with specific molecular targets. The hexahydro-1H-azepin-1-yl group can interact with enzyme active sites, while the butoxymethyl carbanilate moiety can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea
- 2-Propenoic acid, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
Uniqueness
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
80171-83-1 |
|---|---|
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-(azepan-1-ium-1-yl)ethyl N-[2-(butoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-15-24-17-18-10-6-7-11-19(18)21-20(23)25-16-14-22-12-8-4-5-9-13-22;/h6-7,10-11H,2-5,8-9,12-17H2,1H3,(H,21,23);1H |
InChI-Schlüssel |
CIGRHTIBLDYHCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


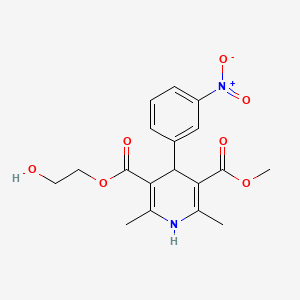
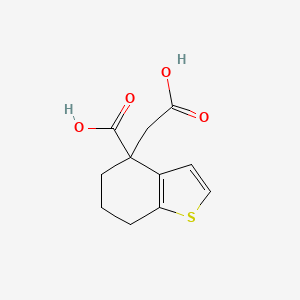
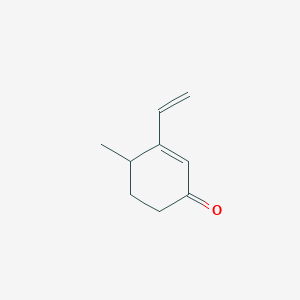
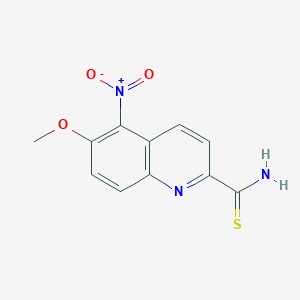
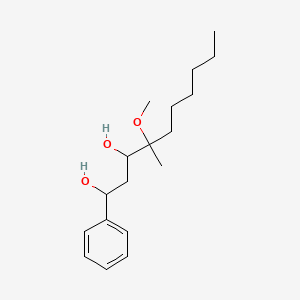
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
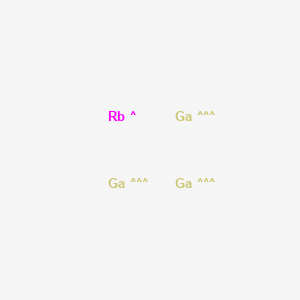
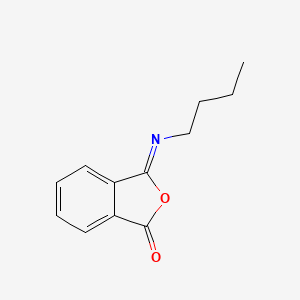
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
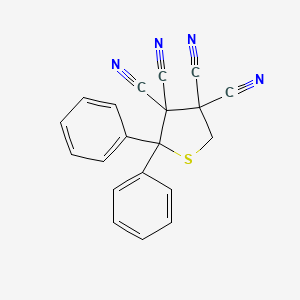
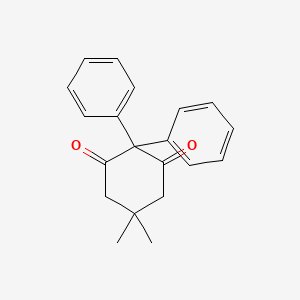
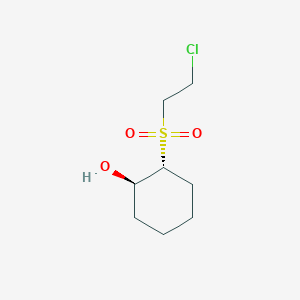
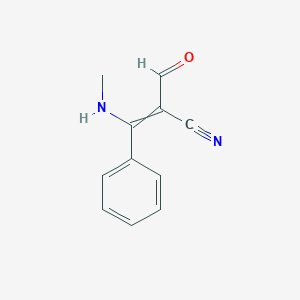
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
